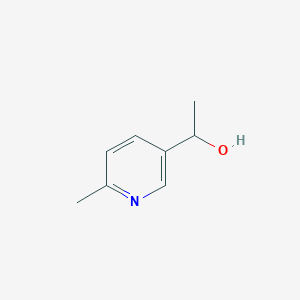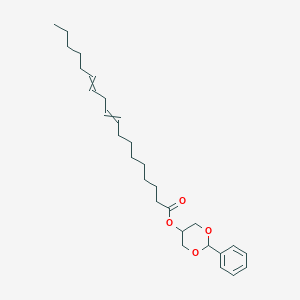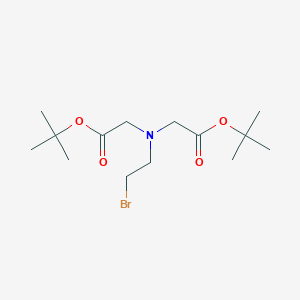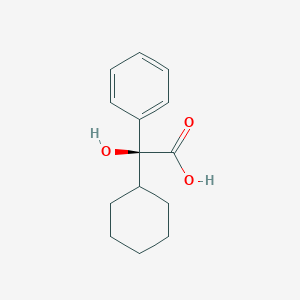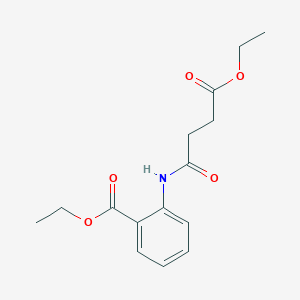
N-Desmethyl Sildenafil
Overview
Description
N-Desmethyl Sildenafil is the primary metabolite of Sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is formed when Sildenafil undergoes metabolic processes in the liver, resulting in the removal of a methyl group from the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sildenafil typically involves the demethylation of Sildenafil. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective removal of the methyl group without affecting other parts of the molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This involves the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Sildenafil has several scientific research applications, including:
Mechanism of Action
N-Desmethyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation . The molecular targets and pathways involved include the nitric oxide-cyclic guanosine monophosphate signaling pathway, which plays a crucial role in regulating vascular tone and blood flow .
Comparison with Similar Compounds
N-Desmethyl Sildenafil is similar to other phosphodiesterase type 5 inhibitors, such as Vardenafil and Tadalafil. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Vardenafil
- Tadalafil
- Avanafil
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, potency, and selectivity .
Properties
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-82-1 | |
| Record name | Desmethylsildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139755-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]
A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []
A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []
A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []
A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []
A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []
A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]
A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


